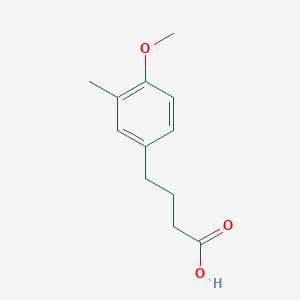

Acide 4-(4-méthoxy-3-méthylphényl)butanoïque

Vue d'ensemble

Description

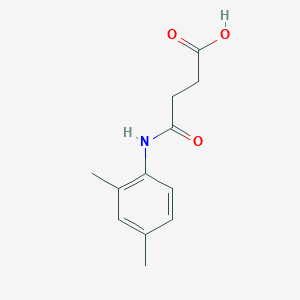

4-(4-Methoxy-3-methylphenyl)butanoic acid is a chemical compound that is related to 4-(4-methoxyphenyl)butanoic acid. The latter is a key intermediate in the synthesis of LY518674, a compound of interest in various chemical syntheses. The methoxy group in the compound suggests that it may have applications in the pharmaceutical industry, as methoxy groups are often found in drug molecules due to their influence on the bioactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-hydroxyphenyl)butanoic acid, has been achieved through a mild and efficient organic solvent-free process. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without the need for phase transfer catalysis. The resulting 4-(4-hydroxyphenyl)butanoic acid can be directly crystallized from the reaction mixture, indicating a straightforward and potentially environmentally friendly synthesis pathway .

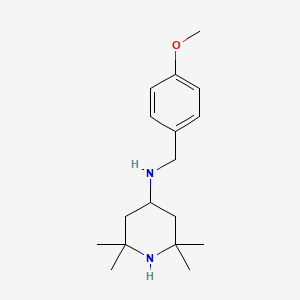

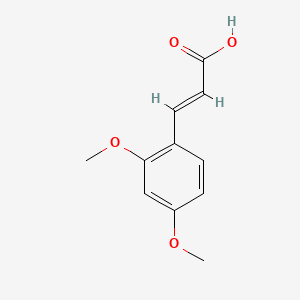

Molecular Structure Analysis

While the specific molecular structure analysis of 4-(4-Methoxy-3-methylphenyl)butanoic acid is not detailed in the provided papers, the structure can be inferred from the name. The compound contains a butanoic acid moiety attached to a benzene ring that is substituted with a methoxy group and a methyl group. The positions of these groups on the benzene ring are important for the chemical properties and reactivity of the compound.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to 4-(4-Methoxy-3-methylphenyl)butanoic acid. However, the demethylation process described for a related compound suggests that 4-(4-Methoxy-3-methylphenyl)butanoic acid could potentially undergo similar reactions, such as demethylation, to yield hydroxylated derivatives. These derivatives could have different chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid are not explicitly discussed in the provided papers. However, the presence of the methoxy and methyl groups can influence the compound's solubility, boiling point, and stability. The acid moiety makes the compound likely to be acidic and reactive in the presence of bases. The crystallization of a related compound suggests that under certain conditions, 4-(4-Methoxy-3-methylphenyl)butanoic acid may also form crystals, which could be useful for purification and characterization purposes .

Relevant Case Studies

There are no direct case studies provided for 4-(4-Methoxy-3-methylphenyl)butanoic acid. However, the assay of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in urine by liquid chromatography with electrochemical detection is mentioned in the context of patients with neuroblastoma, pheochromocytoma, and Parkinson's disease . This indicates that methoxy-substituted phenylacetic acids are of interest in medical diagnostics and could potentially relate to the study of 4-(4-Methoxy-3-methylphenyl)butanoic acid in a biomedical context.

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, l'acide 4-(4-méthoxy-3-méthylphényl)butanoïque est étudié pour son potentiel en tant que précurseur dans la synthèse de molécules complexes. Il pourrait servir de brique élémentaire pour le développement de nouveaux agents thérapeutiques en raison de sa structure d'acide phénylbutanoïque, qui est un motif courant dans la conception de médicaments .

Science des matériaux

Le composé trouve une application en science des matériaux comme modificateur pour la synthèse de polymères. Ses groupes méthoxy et phényle peuvent interagir avec les chaînes polymères, modifiant potentiellement leurs propriétés telles que la stabilité thermique et la solubilité, ce qui est crucial pour développer des matériaux spécialisés .

Synthèse chimique

This compound : est utilisé en synthèse chimique comme intermédiaire. Il peut subir diverses réactions, notamment l'oxydation et la réduction, pour produire des dérivés qui sont précieux dans la synthèse de composés organiques plus complexes .

Science de l'environnement

En science de l'environnement, les dérivés de ce composé pourraient être étudiés pour l'impact de leurs produits de dégradation sur les écosystèmes. Comprendre sa dégradation pourrait aider à évaluer les risques environnementaux associés à son utilisation et à son élimination .

Biochimie

Biochimiquement, l'this compound pourrait être utilisé pour étudier les interactions enzyme-substrat. Sa structure lui permet de s'insérer dans les sites actifs de certaines enzymes, ce qui en fait un candidat pour des études d'inhibition enzymatique qui sont essentielles à la compréhension des voies métaboliques .

Utilisations industrielles

Industriellement, le composé pourrait être utilisé dans la fabrication de parfums ou d'arômes en raison de son potentiel à conférer ou à modifier des propriétés aromatiques. Son groupe méthoxy, en particulier, est connu pour contribuer aux profils olfactifs de diverses substances .

Safety and Hazards

Safety data for 4-(4-Methoxy-3-methylphenyl)butanoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers related to 4-(4-Methoxy-3-methylphenyl)butanoic acid and similar compounds were found . These papers cover a range of topics including the synthesis and biological applications of boronic acids , the quantitation of related compounds , and safety data . Further analysis of these papers could provide more detailed information on the compound.

Propriétés

IUPAC Name |

4-(4-methoxy-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPAVGNPUYSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283629 | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33446-15-0 | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33446-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

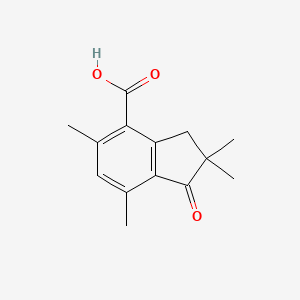

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)